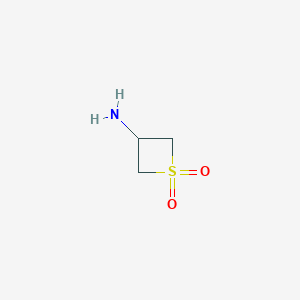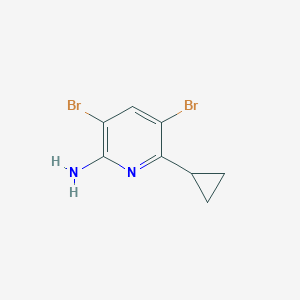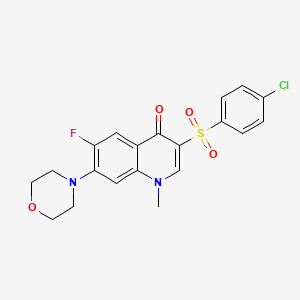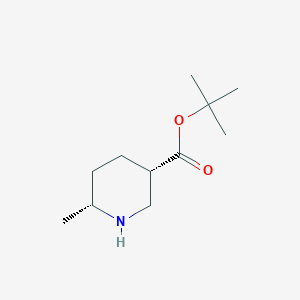
2-Amino-6-bromo-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H6BrN3 and its molecular weight is 236.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Elaboration
2-Amino-6-bromo-1H-indole-3-carbonitrile is a versatile building block in chemical synthesis, particularly in the construction of complex molecular structures. Kobayashi et al. (2015) demonstrated its utility in synthesizing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting its reactivity and potential in creating diverse molecular architectures. Similarly, Bin Li et al. (2017) utilized this compound in the regio-selective synthesis of benzo[a]carbazoles, showcasing its role in achieving high atom-efficiency and excellent regio-selectivity in synthesis processes (Kobayashi et al., 2015), (Bin Li et al., 2017).
Anticancer Potential
In the field of medicinal chemistry, derivatives of this compound have been explored for their potential anticancer properties. For instance, R. S. Ali and H. Saad (2018) synthesized novel polyheterocyclic compounds starting from a derivative and evaluated their anticancer activity, revealing that some derivatives displayed potent activity against various cancer cell lines. Their work underscores the compound's significance in the development of new therapeutic agents (R. S. Ali & H. Saad, 2018).
Novel Methodologies in Synthesis
The compound has also facilitated the development of new synthetic methodologies. J. Harjani et al. (2014) introduced a new methodology for synthesizing 3-amino-1H-indole-2-carboxylates, which are significant in various chemical contexts. This methodology, utilizing this compound, demonstrates good functional group tolerance and provides a foundation for the synthesis of complex molecules (J. Harjani et al., 2014).
Antibacterial and Fluorescence Properties
Mahnaz Sharafi-kolkeshvandi et al. (2016) conducted a study on the green paired electrochemical synthesis of derivatives involving this compound, assessing their in vitro antibacterial activity against various bacterial strains. This highlights its potential in the development of new antibacterial agents. Additionally, Rajesh R Zalte et al. (2020) synthesized compounds exhibiting fluorescence properties, indicating the compound's role in the development of materials with special optical features (Mahnaz Sharafi-kolkeshvandi et al., 2016), (Rajesh R Zalte et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-6-bromo-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYYZVGEIAIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)


![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)
![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)






![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B3011665.png)
